2-Cyanoacetamide

Catalog No.
S524680
CAS No.
107-91-5
M.F
C3H4N2O
M. Wt
84.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanoacetamide

CAS Number

107-91-5

Product Name

2-Cyanoacetamide

IUPAC Name

2-cyanoacetamide

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

InChI

InChI=1S/C3H4N2O/c4-2-1-3(5)6/h1H2,(H2,5,6)

InChI Key

DGJMPUGMZIKDRO-UHFFFAOYSA-N

SMILES

C(C#N)C(=O)N

Solubility

1.55 M
1 G DISSOLVES IN 6.5 ML COLD WATER; 1.3 G @ 0 °C IN 100 ML OF 95% ALCOHOL; 3.1 G @ 26 °C IN 100 ML OF 95% ALCOHOL; 7.0 G @ 44 °C IN 100 ML OF 95% ALCOHOL; 14.0 G @ 62 °C IN 100 ML OF 95% ALCOHOL; 21.5 G @ 71 °C IN 100 ML OF 95% ALCOHOL

Synonyms

2-cyanoacetamide, cyanoacetamide

Canonical SMILES

C(C#N)C(=O)N

Description

The exact mass of the compound Cyanoacetamide is 84.0324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.55 m1 g dissolves in 6.5 ml cold water; 1.3 g @ 0 °c in 100 ml of 95% alcohol; 3.1 g @ 26 °c in 100 ml of 95% alcohol; 7.0 g @ 44 °c in 100 ml of 95% alcohol; 14.0 g @ 62 °c in 100 ml of 95% alcohol; 21.5 g @ 71 °c in 100 ml of 95% alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8948. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cyanoacetylation of Amines

    Scientific Field: Organic Chemistry

    Summary of Application: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis.

    Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways.

    Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.

Synthesis of Heterocycles

    Summary of Application: Cyanoacetamides are versatile precursors in the synthesis of a set of pharmacologically active organic compounds and agrochemicals.

    Methods of Application: The methylene group of these compounds can participate in a group of condensation and substitution reactions.

Detection of D-Glucose

Synthesis of Fused Heterocycles

Synthesis of Spiro Compounds

Synthesis of Biologically Active Compounds

Synthesis of Agrochemicals

Synthesis of Chemotherapeutic Agents

2-Cyanoacetamide is an organic compound characterized by its acetic amide structure with a nitrile functional group. Its chemical formula is C₃H₄N₂O, and it is known for its role as a versatile building block in organic synthesis. The compound is typically a white crystalline solid that is soluble in water and polar organic solvents. It is often utilized in various

, including:

  • Knoevenagel Condensation: This reaction involves the condensation of 2-cyanoacetamide with aldehydes in the presence of a base, leading to the formation of α,β-unsaturated carbonyl compounds .
  • Gewald Reaction: In this reaction, 2-cyanoacetamide reacts with ketones or aldehydes in the presence of a base and elemental sulfur to yield substituted 2-aminothiophenes .
  • Hydroxylation Reactions: 2-Cyanoacetamide can also undergo hydroxylation mediated by tert-butyl hydroperoxide, producing various hydroxylated derivatives .

Research indicates that 2-cyanoacetamide exhibits notable biological activities. It has been investigated for its potential as an antihistamine receptor antagonist, which may contribute to the development of new therapeutic agents for allergic conditions. Additionally, derivatives of 2-cyanoacetamide have been explored for their inhibitory effects on viral proteases, suggesting potential applications in antiviral drug development .

Several methods exist for synthesizing 2-cyanoacetamide:

  • Kolbe Nitrile Synthesis: This method involves the reaction of chloroacetic acid with sodium cyanide, followed by Fischer esterification and subsequent aminolysis.
  • Ammonolysis of Ethyl Cyanoacetate: Ethyl cyanoacetate can react with concentrated ammonia at elevated temperatures to yield 2-cyanoacetamide .
  • Multi-component Reactions: Recent studies have explored solvent-free cascade reactions involving 2-cyanoacetamides to synthesize complex heterocycles .

2-Cyanoacetamide finds applications in various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly antihistamines and antiviral agents.
  • Agriculture: The compound is also explored for its potential use in agrochemicals.
  • Spectrofluorimetric Methods: It is employed in analytical chemistry to determine the activity of certain drugs by spectrofluorimetric techniques .

Studies have focused on the interactions of 2-cyanoacetamide with various biological targets. For instance, its interaction with H1 receptor antagonists has been analyzed to evaluate its efficacy as a potential therapeutic agent. Additionally, research into its reactivity with different functional groups has provided insights into its utility in complex organic syntheses.

Several compounds share structural similarities with 2-cyanoacetamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
AcetamideSimple amideLacks the cyano group; less reactive
MalononitrileDicarbonitrileContains two nitrile groups; used in similar reactions
Cyanoacetic AcidCarboxylic acidContains a carboxyl group; used in different syntheses
Ethyl CyanoacetateEsterUsed as a precursor for various reactions

Uniqueness of 2-Cyanoacetamide: Unlike many similar compounds, 2-cyanoacetamide's unique combination of amine and nitrile functionalities allows it to participate in diverse

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

NEEDLES FROM ALCOHOL
PLATES (WATER)
WHITE POWDER

XLogP3

-1

Exact Mass

84.0324

Appearance

Solid powder

Melting Point

121.5 °C
119.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YBK38G2YXH

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (76.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

107-91-5

Wikipedia

Cyanoacetamide

Methods of Manufacturing

PREPARED BY ACTION OF AQ OR ALCOHOLIC AMMONIA ON CYANOACETIC ESTER: HESSE, AM CHEM J 18, 724 (1896); THOLE, THORPE, J CHEM SOC 99, 429 (1911); OTT, LOPMANN, BER 55, 1258 (1922); CORSON ET AL, ORG SYN COLL VOL I (2ND ED, 1941) P 179.

General Manufacturing Information

Acetamide, 2-cyano-: ACTIVE

Storage Conditions

SEE CYANIDES. ...MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER. /CYANIDES/

Dates

Modify: 2023-08-15

New Flavone-Cyanoacetamide Hybrids with a Combination of Cholinergic, Antioxidant, Modulation of β-Amyloid Aggregation, and Neuroprotection Properties as Innovative Multifunctional Therapeutic Candidates for Alzheimer's Disease and Unraveling Their Mechanism of Action with Acetylcholinesterase

Shaik Jeelan Basha, Penumala Mohan, Daniel Pushparaju Yeggoni, Zinka Raveendra Babu, Palaka Bhagath Kumar, Ampasala Dinakara Rao, Rajagopal Subramanyam, Amooru Gangaiah Damu
PMID: 29745222   DOI: 10.1021/acs.molpharmaceut.8b00041

Abstract

In line with the modern multi-target-directed ligand paradigm of Alzheimer's disease (AD), a series of 19 compounds composed of flavone and cyanoacetamide groups have been synthesized and evaluated as multifunctional agents against AD. Biological evaluation demonstrated that compounds 7j, 7n, 7o, 7r, and 7s exhibited excellent inhibitory potency (AChE, IC
of 0.271 ± 0.012 to 1.006 ± 0.075 μM) and good selectivity toward acetylcholinesterase, significant antioxidant activity, good modulation effects on self-induced Aβ aggregation, low cytotoxicity, and neuroprotection in human neuroblastoma SK-N-SH cells. Further, an inclusive study on the interaction of 7j, 7n, 7o, 7r, and 7s with AChE at physiological pH 7.2 using fluorescence, circular dichroism, and molecular docking methods suggested that these derivatives bind strongly to the peripheral anionic site of AChE mostly through hydrophobic interactions. Overall, the multifunctional profiles and strong AChE binding affinity highlight these compounds as promising prototypes for further pursuit of innovative multifunctional drugs for AD.


Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety

Magda F Mohamed, Yasmin M Attia, Samia A Shouman, Ismail A Abdelhamid
PMID: 28071583   DOI: 10.2174/1871520617666170110154110

Abstract

Novel series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives are synthesized.
The structure of these compounds was elucidated using different spectral tools. Compounds were evaluated for their cytotoxic activities against different types of human cancer cell lines including, breast (MCF-7, T47D, MDA MB231); liver (HEPG-2); colon (HCT116); prostate (PC3); and cervix (HELA) cells. In this study, we used compounds 11 and 12 that showed the highest cytotoxicity on PC3 and HEPG2 cells, to explore their effects on apoptosis, metastasis and angiogenesis of cancer cells.
Results revealed that the growth inhibition produced by the two selected compounds was due to cytocidal and not due to cytostatic effect in both cell lines. This cytocidal effect was due to up-regulation of caspases-3, and- 9. In addition, the two compounds inhibited the expression of metalloproteinases-2 and 9 (MMP 2&9). Moreover, HIF-1alpha and VEGF expressions were inhibited by both compounds.
In conclusion, N-(4, 5, 6, 7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives showed different anticancer potential against different cancer cell lines. Compounds 11 and 12 showed the most active cytotoxicity against PC3 and HepG2 cells. Both compounds have apoptotic, anti- metastatic and anti-angiogenic effects.


Diversity-Oriented Synthesis of Coumarin-Linked Benzimidazoles via a One-Pot, Three-Step, Intramolecular Knoevenagel Cyclization

Po-Hsin Eric Yao, Sunil Kumar, Yu-Li Liu, Chiu-Ping Fang, Chia-Chen Liu, Chung-Ming Sun
PMID: 28195456   DOI: 10.1021/acscombsci.7b00004

Abstract

Diversity-oriented synthesis of coumarin-linked benzimidazoles from N-(2-aminophenyl)-2-cyanoacetamide was achieved via a one-pot, three-step sequential reaction in excellent yields. In situ intramolecular cyclization of the cyanoacetamide afforded benzimidazoles which subsequently underwent a Knoevenagel condensation of the 2-cyanomethylbenzimidazoles with salicylaldehydes promoted by triethylamine to reach the target compounds. An important intermediate, 2-(2-imino-2H-chromen-3-yl)-1H-benzimidazole was characterized by X-ray analysis and further hydrolyzed to 2-(coumarin-3-yl)benzimidazole in acidic condition. Among the synthesized compounds, some were found to be promising inhibitors of porcine kidney d-amino acid oxidase (pkDAO).


Synthesis of Five and Six-Membered Heterocycles Using Activated Nitriles for Industrial Applications

Refat El-Sayed, Meshal H K Almalki
PMID: 28768958   DOI: 10.5650/jos.ess16233

Abstract

The aim of this study is a synthesis of new bioactive heterocyclic compounds incorporated fatty chain for use in different industrial applications. Cyanoacetamide derivative (2) was successfully transferred into five and six membered heterocyclic derivatives by the reaction with various chemical reagents. Addition number of moles of propylene oxide to these compounds gave nonionic surface-active agents having a good solubility, biodegradability and hence lowers the toxicity to human beings and becomes environmentally friendly. The antimicrobial and surface activities were investigated that showed the most of them have pronounced activity, which makes them suitable for diverse applications like the manufacturing of drugs, pesticides, emulsifiers, cosmetics, etc.


Synthesis and evaluation of analgesic, behavioral effects and chronic toxicity of the new 3,5-diaminopyrazole and its precursor the thiocyanoacetamide

Ridha Ben Ali, Amal Ben Othman, Khouloud Bokri, Samira Maghraoui, Adel Hajri, Azaiez Ben Akacha, Chadli Dziri, Michèle Véronique El May
PMID: 27951417   DOI: 10.1016/j.biopha.2016.11.119

Abstract

This study aimed to explore the analgesic, antioxidant, behavioral and toxicological effects of 3,5-diaminopyrazole and thiocyanoacetamide. Caffeine was used as reference drug whose effects are known after oral treatment with an efficient dose (10mg/kg/day) for 30days. The preliminary bioassays indicated that both compounds at this dose have strong antioxidant capacities and present highly analgesic effects. The behavioral study showed an activation of the rat memory by thiocyanoacetamide. This molecule caused a phobia state to open areas in the elevated plus maze and specifically agoraphobia in the open field with a lack in the development of the exploratory capacity. 3,5-Diaminopyrazole caused memory troubles in rats that forgot the pathway to the exit from the maze, and induced an anxiety state revealed by immobility in closed arms of the elevated plus maze. All these observations were compared to the treatment by the known analgesic, caffeine, which increased the state of vigilance of the rats and developed their exploratory capacity. The chronic treatment with the investigated compounds showed no sign of toxicity with the absence of effect on the body and organ weights, blood count, kidney and liver function and histology. 3,5-Diaminopyrazole and thiocyanoacetamide have potent antioxidant and analgesic activities that are higher than caffeine with a safety profile. The chronic treatment by thiocyanoacetamide activated the memory and caused an emotional state of agoraphobia, but 3,5-diaminopyrazole caused a memory impairment and an emotional state of anxiety. Thus, the present study warrants further investigations involving these novel molecules for a possible development of new strong analgesic and antioxidant drugs which have an effect on the memory capacity.


A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent

Michal Douša, Jiří Břicháč, Marcela Tkadlecová, Stanislav Man, Josef Zezula, Josef Hájíček, Tomáš Pekárek
PMID: 27344628   DOI: 10.1016/j.jpba.2016.06.016

Abstract

A novel and sensitive derivatization procedure for the determination of 2-cynaoacetamide in pharmaceutical samples using liquid chromatography with the fluorescence detection was discovered. The method is based on derivatization of 2-cynaoacetamide using 2-hydroxyacetophenone as a new derivatization reagent. The product of derivatization reaction was isolated and characterized using spectroscopic techniques namely LC-MS, NMR and IR. The structure of 2-cyanoacetamide derivative was unambiguously assigned as a 2-amino-4-phenylfuran-3-carboxamide. Two derivatization systems were optimized in terms of reaction temperature, reaction time, pH and concentration of 2-hydroxyacetophenone, and a new pre- and post-derivatization HPLC methods were developed. The separations on HPLC with pre-column derivatization were accomplished using stationary phase based on a XBridge C18 column (100×4.6, 3.5μm) and isocratic elution using the mobile phase acetonitrile - 0.1% formic acid (30:70, v/v). The separations on the HPLC with post-column derivatization were performed on stationary phase on a TSKgel Amide-80 column (150×4.6mm, 3μm). The mobile phase was a mixture of acetonitrile, methanol and 10mM sodium formate buffer at pH=4.5 in ratio 3:2:95 (v/v). Both HPLC methods were fully validated in terms of linearity, sensitivity (limit of detection and limit of quantification), accuracy and precision according to ICH guidelines. The pre-column derivatization method was linear in the range 1.1-2000μg/l with method accuracy≥98.2% and method precision RSD≤4.8%. The post-column derivatization method was linear in the range 12-2000μg/l. Method accuracy≥96.3% and method precision RSD≤3.5%. Proposed new methods were proved to be highly sensitive, simple and rapid, and were successfully applied to the determinations of 2-cynaoacetamide in pregabalin.


Spectrofluorimetric Method for Quantification of Triazine Herbicides in Agricultural Matrices

Mian Muhammad, Jasmin Shah, M Rasul Jan, Behisht Ara, Mariam Mahabat Khan, Abid Jan
PMID: 26960611   DOI: 10.2116/analsci.32.313

Abstract

A spectrofluorimetric method for determination of triazine herbicides was developed. The method involves reaction of ammonical 2-cyanoacetamide with the herbicide. The net fluorescent intensity (FI) of the product was measured at 376 nm using 330 nm as excitation wavelength. A linear relationship between concentration and FI was found in the range of 0.3 - 10 μg mL(-1) for atrazine and 0.2 - 10 μg mL(-1) for terbutryn. The LOD and LOQ were found to be 0.07 ± 0.023 μg mL(-1) and 0.23 ± 0.023 μg mL(-1), respectively, with %RSD <12.1% for atrazine and 0.027 ± 0.009 μg mL(-1) and 0.091 ± 0.009 μg mL(-1), respectively, with %RSD <5% for terbutryn. The %recoveries of the subject triazines from soil and wheat grains were found in the range of 90.0 ± 0.14 to 96.0 ± 0.15% for atrazine and 95.0 ± 0.05 to 98 ± 0.02% for terbutryn.


Polymerase synthesis of DNA labelled with benzylidene cyanoacetamide-based fluorescent molecular rotors: fluorescent light-up probes for DNA-binding proteins

Dmytro Dziuba, Radek Pohl, Michal Hocek
PMID: 25704490   DOI: 10.1039/c5cc00530b

Abstract

Viscosity-sensitive fluorophores, fluorescent molecular rotors based on aminobenzylidene-cyanoacetamide moiety, were tethered to 2'-deoxycytidine triphosphate via a propargylamine linker and incorporated into DNA by polymerases in primer extension, nicking enzyme amplification or PCR. DNA probes incorporating modified nucleosides show a light-up response upon binding to a protein.


A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation

Ramadan Ahmed Mekheimer, Mariam Abdullah Al-Sheikh, Hanadi Yousef Medrasi, Najla Hosain Hassan Alsofyani
PMID: 29522435   DOI: 10.3390/molecules23030619

Abstract

A convenient, fast and environmentally benign procedure for the synthesis of a new series of highly functionalized
-alkylated pyridines as privileged medicinal scaffolds was developed via a unique three-component reaction of easily available aromatic as well as heteroaromatic aldehydes,
-alkyl-2-cyanoacetamides and malononitrile in EtOH in the presence of K₂CO₃ as a base promoter under microwave irradiation. The presented tandem process is presumed to proceed via Knoevenagel condensation, Michael addition, intramolecular cyclization, autoxidation and subsequent aromatization. Particularly valuable features of this protocol, including high product yields, mild conditions, atom-efficiency, simple execution, short reaction times and easy purification make it a highly efficient and promising synthetic strategy to prepare substituted pyridine nuclei. The proposed mechanism of this novel one-pot reaction and structure elucidation of the products are discussed.


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